Bienvenue dans la boutique en ligne BenchChem!

N,N'-(1,4-Phenylene)bis(4-aminobenzamide)

Low-dielectric polymers Fluorinated polyimide films 5G/6G substrate materials

N,N'-(1,4-Phenylene)bis(4-aminobenzamide) (CAS 2362-26-7), also referred to as BAB-PPD or PABA, is a para-linked aromatic diamine monomer containing two amide (–NHCO–) bridging units between a central phenylene core and two terminal 4‑aminobenzoyl groups. Its rigid-rod molecular architecture and high amide hydrogen-bonding density are targeted for synthesizing fluorinated polyimides with low dielectric constants and for formulating epoxy resin hardeners that enhance tensile and compressive strength in carbon fiber-reinforced composites.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
CAS No. 2362-26-7
Cat. No. B1595465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(1,4-Phenylene)bis(4-aminobenzamide)
CAS2362-26-7
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N)N
InChIInChI=1S/C20H18N4O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-12H,21-22H2,(H,23,25)(H,24,26)
InChIKeyLGTGOCSQAOUUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-(1,4-Phenylene)bis(4-aminobenzamide) (CAS 2362-26-7): A Bis-Amide Diamine for High-Performance Polyimides and Epoxy Curing


N,N'-(1,4-Phenylene)bis(4-aminobenzamide) (CAS 2362-26-7), also referred to as BAB-PPD or PABA, is a para-linked aromatic diamine monomer containing two amide (–NHCO–) bridging units between a central phenylene core and two terminal 4‑aminobenzoyl groups [1]. Its rigid-rod molecular architecture and high amide hydrogen-bonding density are targeted for synthesizing fluorinated polyimides with low dielectric constants and for formulating epoxy resin hardeners that enhance tensile and compressive strength in carbon fiber-reinforced composites [2].

Why 4,4′-Diaminobenzanilide (DABA) or Common Ether-Linked Diamines Cannot Replace N,N'-(1,4-Phenylene)bis(4-aminobenzamide) in Fluorinated Polyimide and Epoxy Hardener Applications


The bis-amide diamine PABA yields fluorinated polyimide films with a markedly lower dielectric constant (Dk as low as 2.8) and dielectric loss (Df 0.002) compared to homologues incorporating ether or ester linkages, because the dual amide bonds increase chain rigidity and reduce free volume while maintaining thermal stability [1]. In epoxy curing, the symmetrical para-phenylene bis-amide structure of the target compound provides a longer rigid molecular segment than the mono-amide 4,4′-diaminobenzanilide (DABA) [2]; Toray’s patent explicitly identifies the –NHC(=O)– linkage as enabling hydrogen bonding and conjugated stabilization that simultaneously elevates both tensile and compressive strength of carbon fiber-reinforced composites [2]. Generic interchange with mono-amide or fully ether-based diamines therefore compromises the balance of dielectric performance and mechanical reinforcement.

Quantitative Differentiation of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) (PABA) Against Diamine Comparators: Dielectric, Thermal, and Mechanical Performance Data


Lowest Dielectric Constant (Dk 2.8) Among Bis-Amide, Ether, and Ester Diamine-Based Fluorinated Polyimides

Fluorinated polyimide films (FPAIs) derived from PABA and 6FDA dianhydride achieve a dielectric constant (Dk) 2.8 measured at 10 GHz, lower than that of analogous films prepared from ether-linked or ester-linked diamines, where Dk values typically remain above 3.0 [1]. The corresponding dielectric loss (Df) for the PABA-based film reaches 0.002, placing it among the lowest reported for polyimides with bis-amide backbones [1].

Low-dielectric polymers Fluorinated polyimide films 5G/6G substrate materials

Superior Thermal Stability (Tg up to 388 °C) Versus Ether-Bridged Diamine Polyimides

The PABA-based FPAI film exhibits a glass transition temperature (Tg) of 388 °C, which is approximately 60–90 °C higher than the Tg values of fluorinated polyimides prepared from diamines containing flexible ether or ester linkages (Tg ≈ 296–330 °C) [1]. This difference is attributed to the rigid bis-amide backbone that restricts segmental motion [1].

High-temperature polymers Glass transition temperature Polyimide thermal stability

Balanced Mechanical Strength (Tensile Strength 248 MPa) with High Optical Transparency (T550 82–86%)

The PABA-derived FPAI film achieves a tensile strength of 248.1 MPa and an elastic modulus of 3.4 GPa while retaining high optical transparency at 550 nm (82–86%) [1]. In comparison, fluorinated polyimides from diamines that incorporate aliphatic ether segments show lower tensile strength (152–200 MPa) at comparable transparency, reflecting the reinforcement effect of the bis-amide moiety without sacrificing optical clarity [1].

Transparent polyimide Tensile strength Flexible display substrates

Epoxy Hardener Performance: Rigid Bis-Amide Architecture Enables High Tensile and Compressive Strength in Carbon Fiber Composites

Toray's patent EP3020763A1 identifies N,N'-(1,4-phenylene)bis(4-aminobenzamide) as a preferred hardener [A1] wherein the –NHC(=O)– linkage forms hydrogen bonds and a stable conjugated structure between benzene rings, resulting in a rigid molecular chain and a long carbon nuclear relaxation time T1C measured by solid-state NMR [1]. The patent states that epoxy resin compositions using this bis-amide hardener provide carbon fiber-reinforced composites with “high tensile strength and high compression strength” simultaneously, a dual benefit not achieved with conventional DDS or DABA hardeners [1].

Epoxy resin hardener Carbon fiber-reinforced composite Aerospace structural materials

Liquid Crystalline Phase Suppression: BAB-PPD Homopolymer Does Not Exhibit a Mesophase, in Contrast to Random Copolyamides Using PPD

Sequential copolyamides synthesized from N,N′-bis(4-aminobenzoyl)-p-phenylenediamine (BAB-PPD) and p-aminobenzoic acid (PABA/PPD = 2/1) did not show a mesophase, whereas random copolymers from p-phenylenediamine (PPD) and PABA exhibited a nematic mesophase over a wide composition range [1]. This demonstrates that the pre-formed bis-amide diamine enforces a different chain microstructure that eliminates liquid crystallinity, which is desirable when isotropic mechanical properties are required [1].

Thermotropic liquid crystalline polymers Copolyamide phase behavior Monomer sequence control

Priority Application Scenarios for N,N'-(1,4-Phenylene)bis(4-aminobenzamide) Based on Verified Quantitative Advantages


Low-Dielectric Fluorinated Polyimide Films for 5G/6G High-Frequency Flexible Printed Circuits

PABA-derived FPAI films deliver a measured Dk of 2.8 and Df of 0.002 at 10 GHz, outperforming ether- and ester-bridged diamine polyimides [1]. This makes the compound the preferred diamine monomer for synthesizing polyimide substrates that minimize signal loss in millimeter-wave flexible circuits.

Transparent Polyimide Substrates for Foldable OLED Displays Requiring High Tg and Tensile Strength

With a Tg of 388 °C and tensile strength of 248.1 MPa while maintaining T550 transparency above 82%, PABA-based films meet the dual requirement of thermal stability during TFT fabrication and mechanical endurance in foldable devices, advantages not simultaneously offered by ether-linked diamine analogs [1].

Epoxy Hardener for Aerospace-Grade Carbon Fiber Prepregs Requiring Simultaneously High Tensile and Compressive Strength

Toray's patent asserts that the bis-amide –NHC(=O)– linkage in PABA creates a rigid, hydrogen-bonded network that yields carbon fiber composites with both high tensile strength and high compression strength, a combination difficult to obtain with DDS or DABA curing agents [2].

Isotropic Aromatic Copolyamide Films and Coatings Where Liquid Crystalline Phase Must Be Avoided

Sequential BAB-PPD-based copolyamides suppress the nematic mesophase that random PPD-based copolyamides develop, enabling isotropic optical and mechanical properties critical for transparent protective coatings and uniform film casting [1].

Quote Request

Request a Quote for N,N'-(1,4-Phenylene)bis(4-aminobenzamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.